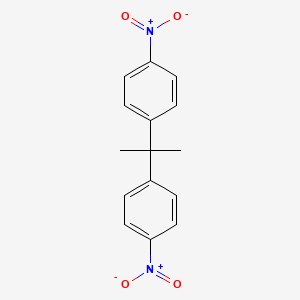

2,2-双(4-硝基苯基)丙烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,2-Bis(4-nitrophenyl)propane is a chemical compound . It is similar to 2,2-Bis(4-hydroxyphenyl)propane, which is used in the manufacture of a variety of polymer materials, such as epoxy resin, polycarbonate, polysulfone, and phenolic unsaturated resin .

Chemical Reactions Analysis

2,2-Bis(4-nitrophenyl)propane has been studied in various chemical reactions. For instance, it has been used in flame retardancy and smoke suppression effect of bis (4-nitrophenyl) phosphate modified layered double hydroxides derived from red mud in thermoplastic polyurethanes .科学研究应用

Process Intensification in Organic Synthesis

Background: 2,2-Bis(4-nitrophenyl)propane is a versatile compound with potential applications in organic synthesis. Researchers have explored innovative ways to enhance its synthesis process.

Key Findings:- A recent study investigated the synthesis of 2,2-Bis(4-nitrophenyl)propane using a Pickering-emulsion-based packed-bed microreactor .

Hydrolysis of Phosphate Diesters

Background: The catalytic activity of 2,2-Bis(4-nitrophenyl)propane extends beyond synthesis. Let’s explore its role in hydrolysis reactions.

Key Findings:- Nanostructured manganese oxides (MnOx) have demonstrated high catalytic activity in the hydrolysis of phosphate diester-based substrates, including 2,2-Bis(4-nitrophenyl)propane .

Mixed Matrix Membranes (MMMs)

Background: MMMs combine the advantages of metal–organic frameworks (MOFs) with processable films. Let’s explore their application involving 2,2-Bis(4-nitrophenyl)propane.

Key Insights:安全和危害

作用机制

Target of Action

The primary target of 2,2-Bis(4-nitrophenyl)propane is thermoplastic polyurethanes (TPU). The compound is used to enhance the flame retardancy and smoke suppression of these materials .

Mode of Action

It is known that the compound interacts with its targets to enhance their flame retardancy and smoke suppression properties .

Biochemical Pathways

It is known that the compound is metabolized by a gram-negative aerobic bacterium via a novel pathway involving oxidative skeletal rearrangement .

Result of Action

The primary result of the action of 2,2-Bis(4-nitrophenyl)propane is the enhancement of flame retardancy and smoke suppression in thermoplastic polyurethanes. Specifically, the PHRR values of TPU composites were reduced by 41.6% and 52.5% compared with pure TPU sample .

Action Environment

The action of 2,2-Bis(4-nitrophenyl)propane can be influenced by various environmental factors. For instance, the compound exhibits high catalytic activity in the hydrolysis of phosphate diester-based substrate bis(4-nitrophenyl)phosphate (BNPP) at 328 K . Furthermore, the compound exhibits a good confinement effect and high stability .

属性

IUPAC Name |

1-nitro-4-[2-(4-nitrophenyl)propan-2-yl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-15(2,11-3-7-13(8-4-11)16(18)19)12-5-9-14(10-6-12)17(20)21/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEPYKMGVKQEGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399070 |

Source

|

| Record name | 2,2-bis(4-nitrophenyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Bis(4-nitrophenyl)propane | |

CAS RN |

137107-40-5 |

Source

|

| Record name | 2,2-bis(4-nitrophenyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1308285.png)

![1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine](/img/structure/B1308322.png)